molecular formula C15H12N2O4 B5803460 N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B5803460
M. Wt: 284.27 g/mol
InChI Key: ZSIZQLUODWGPIY-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BDBPC, is a chemical compound that has been widely studied for its potential therapeutic applications. BDBPC is a member of the benzodioxole family of compounds, which are characterized by their unique chemical structure and diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosine kinase, which are involved in the regulation of neurotransmitter and cell signaling. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects in the body. In neurology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In oncology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In immunology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to modulate the activity of immune cells such as T cells and macrophages, which could be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is its relatively low bioavailability, which could limit its therapeutic potential in vivo.

Future Directions

There are several future directions for the study of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of novel therapeutic applications. In neurology, future studies could focus on the use of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide in combination with other drugs for the treatment of neurodegenerative diseases. In oncology, future studies could focus on the development of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide analogs with enhanced anticancer properties. In immunology, future studies could focus on the use of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has shown promising results in the treatment of neurodegenerative diseases, cancer, and autoimmune diseases. The synthesis of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is relatively easy, and it has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction between 2-amino-benzamide and 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amino group of 2-amino-benzamide and the carboxylic acid group of 1,3-benzodioxole-5-carboxylic acid. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In immunology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been studied for its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-(2-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c16-14(18)10-3-1-2-4-11(10)17-15(19)9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIZQLUODWGPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide

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